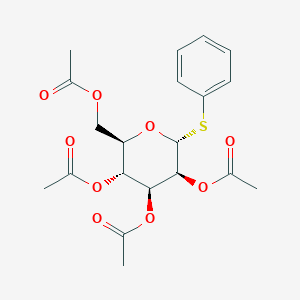

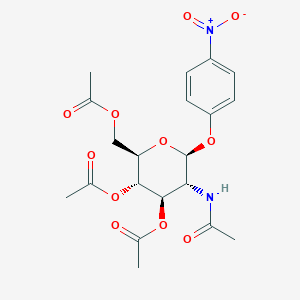

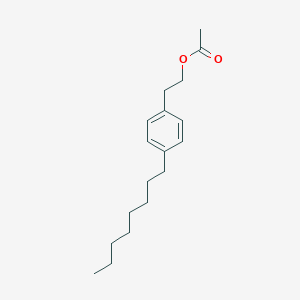

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Übersicht

Beschreibung

P-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a substrate used for the rapid colorimetric assay of N-Acetyl-β-glucosaminidase . It has a molecular weight of 468.41 and a molecular formula of C20H24N2O11 .

Synthesis Analysis

The synthesis of p-nitrophenyl-2-acetamido-3,4,6-tri-O-acetyl-2-desoxy- β -D-glucopyranoside involves the treatment of the corresponding mono- and disaccharide chlorides with potassium or sodium p-nitrophenoxide in dimethylformamide .Wissenschaftliche Forschungsanwendungen

Preparation of Glycosaminides

This compound is used in the preparation of p-Nitrophenyl-α-D-glycosaminides. The synthesis involves the treatment of the corresponding mono- and disaccharide chlorides with potassium or sodium p-nitrophenoxide in dimethylformamide .

Drug Development

This compound is extensively employed in drug development. It has shown potential as an effective substrate to evaluate the enzymatic activity of glycosidases .

Colorimetric Assay of N-Acetyl-β-glucosaminidase

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside is a useful substrate for the rapid colorimetric assay of N-Acetyl-β-glucosaminidase .

Study of β-N-Acetylglucosaminidases

As a pivotal substrate, this compound unravels the profound complexities associated with β-N-acetylglucosaminidases .

Preparation of 2-Acetamido-3-O-methyl-2-deoxy-β-d-glucopyranoside

This compound is used in the preparation of p-Nitrophenyl 2-Acetamido-3-O-methyl-2-deoxy-β-d-glucopyranoside .

Acetylated Glycosoaminyl Chlorides Production

The starting acetylated glycosoaminyl chlorides were obtained in high yield by the action of dry HCl in acetyl chloride on N-acetyl-D-glucosamine or on chitobiose octa-acetate .

Wirkmechanismus

Target of Action

The primary target of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is N-Acetyl-β-glucosaminidase . This enzyme plays a crucial role in the degradation of glycoproteins, glycolipids, and proteoglycans by removing terminal β-linked N-acetylglucosamine residues in the lysosome.

Mode of Action

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside acts as a substrate for N-Acetyl-β-glucosaminidase . The enzyme cleaves the compound, resulting in the release of p-nitrophenol, which can be detected by its yellow color in a basic solution. This colorimetric change allows for the rapid assay of N-Acetyl-β-glucosaminidase activity.

Biochemical Pathways

The compound is involved in the lysosomal catabolic process where N-Acetyl-β-glucosaminidase is active . By acting as a substrate for the enzyme, it participates in the breakdown of complex molecules. The downstream effects of this pathway include the recycling of cellular components and the provision of building blocks for cellular repair and growth.

Pharmacokinetics

As a substrate for a lysosomal enzyme, it is likely internalized into cells and transported to the lysosome where it interacts with n-acetyl-β-glucosaminidase .

Result of Action

The cleavage of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside by N-Acetyl-β-glucosaminidase results in the release of p-nitrophenol . This can be detected colorimetrically, providing a measure of the enzyme’s activity. This can be useful in research and diagnostic settings, particularly in diseases where N-Acetyl-β-glucosaminidase activity is altered.

Action Environment

The action of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is influenced by the intracellular environment , particularly the conditions within the lysosome . Factors such as pH, the presence of other substrates, and the overall health of the cell can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)